Product packaging for Bamethan Sulfate(Cat. No.:CAS No. 5716-20-1)

Bamethan Sulfate

Cat. No.: B1667734
CAS No.: 5716-20-1
M. Wt: 516.6 g/mol
InChI Key: PARMADWNFXEEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

See also: Bamethan (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40N2O8S B1667734 Bamethan Sulfate CAS No. 5716-20-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(butylamino)-1-hydroxyethyl]phenol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H19NO2.H2O4S/c2*1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;1-5(2,3)4/h2*4-7,12-15H,2-3,8-9H2,1H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARMADWNFXEEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC(C1=CC=C(C=C1)O)O.CCCCNCC(C1=CC=C(C=C1)O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90972621
Record name Sulfuric acid--4-[2-(butylamino)-1-hydroxyethyl]phenol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5716-20-1
Record name Sulfuric acid--4-[2-(butylamino)-1-hydroxyethyl]phenol (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90972621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bamethan sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.741
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAMETHAN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2L3E1W827
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Historical and Contextual Perspectives of Bamethan Sulfate Research

Genesis and Early Development of Bamethan (B1667733) Sulfate (B86663) as a Pharmacological Agent

Bamethan, the parent compound of Bamethan sulfate, is described as an adrenaline derivative developed by C. H. Boehringer Sohn. ncats.io Early research indicated that Bamethan exhibited a depressor action on peripheral blood vessels, attributed to a peripheral vasodilating effect resulting from the stimulation of adrenergic beta-receptors. ncats.io This initial understanding positioned Bamethan and its sulfate form as agents capable of influencing blood flow by interacting with the sympathetic nervous system. The compound has been noted for its use in addressing certain peripheral vascular and circulatory disturbances. ncats.io this compound has been on the market for several decades and possesses a well-established profile in medical literature. patsnap.com

The chemical structure of this compound is characterized by the molecular formula C₂₄H₄₀N₂O₈S and a molecular weight of approximately 516.6 g/mol . nih.govgenome.jp It is chemically described as 4-[2-(butylamino)-1-hydroxyethyl]phenol;sulfuric acid. nih.gov The (S)-stereoisomer also exists and has been documented. nih.gov

Early research findings focused on the observed vasodilatory effects. For instance, studies in the mid-20th century investigated the effect of Bamethan on cardiovascular response. ncats.io The mechanism was initially linked to stimulating adrenergic beta-receptors, leading to the relaxation of smooth muscle cells in the walls of peripheral arteries and veins. patsnap.compatsnap.com This relaxation reduces vascular resistance, thereby improving blood flow. patsnap.com While primarily recognized as a beta-adrenergic agonist promoting vasodilation, this compound has also been observed to have some effect on alpha-adrenergic receptors, which generally mediate vasoconstriction. patsnap.com Its mild antagonistic effects on alpha-adrenergic receptors can further contribute to vasodilation by preventing vessel narrowing. patsnap.com

Evolution of Research Paradigms for Peripheral Vasodilators

The research landscape for peripheral vasodilators has evolved significantly, moving from initial empirical observations to a more detailed understanding of molecular targets and signaling pathways. Early paradigms often involved the identification of compounds with observed effects on blood flow, followed by investigations into their general physiological actions.

The understanding of adrenergic receptors, particularly the distinction between alpha and beta receptors and their roles in mediating vasoconstriction and vasodilation, respectively, was a crucial step in the evolution of this research. bmj.com This provided a framework for categorizing vasodilatory agents based on their interaction with these receptors. This compound, with its described action as a beta-adrenergic agonist and mild alpha-adrenergic antagonist, fits within this paradigm of targeting adrenergic pathways to modulate vascular tone. patsnap.com

Subsequent research paradigms have delved deeper into the intracellular mechanisms governing vascular smooth muscle relaxation. This includes the investigation of pathways involving cyclic guanosine (B1672433) monophosphate (cGMP), the role of enzymes like phosphodiesterases (PDEs), and the regulation of intracellular calcium levels. For instance, studies on other vasodilatory agents have highlighted mechanisms such as the inhibition of PDE enzymes, leading to increased cGMP and subsequent smooth muscle relaxation. mdpi.com While the provided information directly links this compound's mechanism to adrenergic receptors, the broader field of vasodilator research has expanded to encompass these more intricate signaling cascades.

Furthermore, the evolution of research has seen the development of various classes of vasodilators with different mechanisms of action, including direct-acting vasodilators, calcium channel blockers, and agents affecting the renin-angiotensin-aldosterone system. nih.gov This diversification reflects a growing understanding of the multiple pathways that can be targeted to achieve vasodilation.

Modern research paradigms also increasingly utilize advanced techniques for assessing peripheral vasomotor activity, such as non-invasive methods like webcam photoplethysmography, allowing for more detailed and continuous monitoring of vascular changes. researchgate.net The inclusion of this compound in databases and research initiatives, such as drug repositioning studies utilizing large-scale medical information databases, indicates its continued relevance in contemporary pharmacological research, even as new paradigms emerge. nih.govfrontiersin.org

Molecular and Cellular Pharmacology of Bamethan Sulfate

Mechanisms of Action at Adrenergic Receptors

The pharmacological effects of bamethan (B1667733) sulfate (B86663) are predominantly mediated through its influence on the sympathetic nervous system, specifically by targeting adrenergic receptors that regulate vascular tone. patsnap.comhowmed.net

Beta-Adrenergic Receptor Agonism and Vasodilation Induction

Bamethan sulfate primarily acts as a beta-adrenergic agonist. patsnap.comncats.io Stimulation of beta-adrenergic receptors, particularly the beta-2 subtype which is abundant in vascular smooth muscle, leads to vasodilation. patsnap.comwikipedia.org This agonistic activity promotes the relaxation of these muscles, thereby widening blood vessels and improving blood flow to peripheral tissues. patsnap.comwikipedia.org This peripheral vasodilating action is a key contributor to the depressor effect of bamethan on peripheral blood vessels. ncats.io

Downstream Cellular Signaling Pathways Modulated by this compound

The activation of beta-adrenergic receptors by agonists like this compound is typically coupled to a stimulatory G protein (Gs). wikipedia.orgpatsnap.com Activation of Gs protein leads to the stimulation of adenylyl cyclase, an enzyme that catalyzes the production of cyclic adenosine (B11128) monophosphate (cAMP) from ATP. wikipedia.org Increased intracellular levels of cAMP are a key second messenger in the signaling pathway that mediates smooth muscle relaxation. wikipedia.org In vascular smooth muscle cells, cAMP decreases intracellular calcium concentrations and activates protein kinase A, ultimately leading to the inactivation of myosin light-chain kinase and activation of myosin light-chain phosphatase. wikipedia.org These changes collectively result in the relaxation of smooth muscle and vasodilation. wikipedia.org While the primary signaling pathway involves the Gs/cAMP cascade due to beta-adrenergic agonism, the extent to which alpha-adrenergic antagonism by this compound influences other downstream pathways (such as those mediated by Gq proteins typically coupled to alpha-1 receptors) is less prominently detailed in the available information. nih.gov

Effects on Vascular Smooth Muscle Cell Physiology

This compound functions by relaxing the smooth muscle cells in the walls of blood vessels, particularly arteries. patsnap.compatsnap.com This relaxation is the direct result of its interaction with adrenergic receptors and the subsequent modulation of intracellular signaling pathways, primarily the increase in cAMP levels. patsnap.comwikipedia.org The decrease in intracellular calcium concentrations and the altered activity of enzymes regulating myosin light chain phosphorylation lead to the inhibition of smooth muscle contraction and promotion of relaxation. wikipedia.org This effect on vascular smooth muscle cell physiology is fundamental to the vasodilatory action of this compound and its ability to improve blood flow and reduce vascular resistance. patsnap.compatsnap.com Studies on isolated vascular tissue preparations have provided evidence of direct vascular action leading to relaxation. nih.gov

Physiological and Pathophysiological Effects of Bamethan Sulfate

Cardiovascular System Dynamics and Hemodynamic Alterations

Bamethan (B1667733) sulfate's primary impact on the cardiovascular system stems from its vasodilatory properties. By relaxing vascular smooth muscle, it influences peripheral blood flow and systemic hemodynamics. patsnap.compatsnap.com

Peripheral Blood Flow Augmentation Mechanisms

Bamethan sulfate (B86663) augments peripheral blood flow primarily through its interaction with adrenergic receptors. It acts as a beta-adrenergic agonist, stimulating receptors in the vascular smooth muscle, which leads to relaxation and vasodilation. patsnap.com Additionally, it exhibits mild alpha-adrenergic blocking effects, further contributing to vasodilation by counteracting vasoconstrictive signals. patsnap.com This combined action results in increased blood flow to peripheral tissues. patsnap.com

Impact on Systemic Vascular Resistance and Cardiac Workload

The dilation of blood vessels induced by bamethan sulfate leads to a decrease in systemic vascular resistance. patsnap.compatsnap.com Reduced vascular resistance, in turn, lessens the workload on the heart, as it has to pump against less resistance to circulate blood throughout the body. patsnap.com This can be beneficial in conditions where compromised blood flow is a concern. patsnap.com

Microcirculatory Enhancements and Tissue Perfusion Studies

This compound's vasodilatory effects extend to the microcirculation, the network of small blood vessels including arterioles, capillaries, and venules, which are crucial for tissue perfusion and oxygenation. mednexus.org By promoting relaxation of smooth muscles in these vessels, this compound can enhance blood flow at the microcirculatory level. patsnap.compatsnap.com Studies on microcirculation often involve assessing parameters such as total vessel density, perfused vessel density, and microcirculatory flow index to understand the extent of blood flow and tissue oxygenation. nih.gov While general research on microcirculation highlights its importance in various pathological conditions and the potential for therapeutic interventions to improve it, specific detailed studies on this compound's direct impact on microcirculatory parameters and tissue perfusion in various beds were not prominently found in the search results. mednexus.orgnih.govbirmingham.ac.ukbme-physics.nl

Effects on Specific Vascular Beds (e.g., Limb, Cerebral, Renal)

This compound is primarily known as a peripheral vasodilator and is used for conditions involving circulatory issues in the limbs, such as peripheral artery disease. patsnap.com Its mechanism of action, promoting vasodilation through adrenergic receptors, facilitates improved blood flow in peripheral tissues. patsnap.com While its effects on limb circulation are well-documented due to its therapeutic use, specific detailed research findings on its distinct effects on cerebral or renal vascular beds were not extensively available in the provided search results. Research on renal blood flow, for instance, often focuses on techniques for measurement and the impact of conditions like chronic kidney disease or other agents like fenoldopam. nih.govnih.govmdpi.comfrontiersin.org

Investigations into Non-Vascular Physiological Systems (e.g., Luteal Function, Immunomodulation)

Beyond its primary vascular effects, research has explored the influence of this compound on other physiological systems. One area of investigation has been its involvement in the regulation of luteal function, particularly in cattle. Studies have indicated that beta-adrenoceptors are involved in controlling luteal function. medkoo.comresearchgate.net Infusion of this compound, a beta-adrenomimetic drug, has been shown to increase peripheral progesterone (B1679170) concentration in heifers, suggesting an influence on luteal activity. researchgate.net

Regarding immunomodulation, while the broad concept of immunomodulatory agents and their potential therapeutic applications in various diseases is an active area of research, including in conditions like Parkinson's disease and through compounds derived from marine organisms, specific detailed investigations into this compound's direct immunomodulatory effects were not a primary focus of the provided search results. ncats.ionih.govscielo.org.mxmdpi.com One search result briefly mentions "this compound" under a category of "ANTINEOPLASTIC AND IMMUNOMODULATING AGENTS" in a database context, but without providing specific study details or findings on its immunomodulatory actions. ncats.io

Preclinical and Experimental Research on Bamethan Sulfate

In Vitro Pharmacological Characterization in Isolated Tissue Preparations

The primary mechanism of action of Bamethan (B1667733) sulfate (B86663) is as a peripheral vasodilator, exerting its effects by relaxing the smooth muscles in the walls of blood vessels nih.govpatsnap.com. In vitro pharmacological studies are crucial for characterizing these effects and understanding the underlying receptor interactions. Standard methodologies for such studies often involve the use of isolated tissue preparations, such as aortic rings from rats, mounted in organ baths. These preparations allow for the direct measurement of tissue contraction and relaxation in response to pharmacological agents researchgate.netnih.govnih.govresearchgate.net.

While the general mechanism involving adrenergic receptors is established, detailed quantitative data from specific isolated tissue bioassays for Bamethan sulfate, such as concentration-response curves, EC50 values for vasodilation, or pA2 values for receptor antagonism in preparations like the isolated rat aorta, are not extensively detailed in readily available literature. However, the established mechanism implies that its effects would be demonstrable in such standard pharmacological preparations.

In Vivo Animal Model Studies for Vascular Disorders

Animal models are essential for evaluating the therapeutic potential of compounds for vascular disorders before human clinical trials. For conditions like peripheral artery disease (PAD), a common model is the murine hindlimb ischemia model nih.govnih.govperimed-instruments.com. This model involves the surgical ligation or excision of the femoral artery in one leg of a mouse or rat, which induces ischemia and allows researchers to study processes like vascular regeneration and the efficacy of drugs aimed at improving blood flow nih.govnih.govperimed-instruments.com.

This compound is clinically used for circulatory issues, including peripheral artery disease patsnap.com. However, based on an extensive review of available scientific literature, specific preclinical studies detailing the efficacy and physiological effects of this compound in established in vivo animal models of vascular disorders, such as the hindlimb ischemia model, are not well-documented.

Research on Mutagenicity and Carcinogenicity Potential

The assessment of a drug's potential to cause genetic mutations or cancer is a critical component of preclinical safety evaluation.

A significant area of investigation has been the reaction of Bamethan with nitrite, particularly under conditions mimicking the acidic environment of the stomach. Research has shown that Bamethan can react with nitrite to form a highly mutagenic diazo compound. This reaction product, sometimes referred to as diazobamethan, demonstrates genotoxic potential. The formation of such mutagenic compounds from the interaction of drugs with nitrite is a known concern in pharmacology.

Studies have demonstrated that the mutagenic effects attributable to the formation of this diazo compound from Bamethan and nitrite can be inhibited. For instance, trypsinized casein was found to effectively inhibit the development of these mutagenic effects, highlighting the role that dietary proteins and their constituent amino acids can play in scavenging nitrite and preventing the formation of potentially harmful nitrosated derivatives.

Carcinogenesis is often described as a multi-stage process, involving stages of initiation and promotion. An initiator is a mutagenic agent that can cause irreversible genetic alterations, while a promoter is a non-mutagenic substance that stimulates the proliferation of initiated cells. Carcinogenicity bioassays in animals are the standard method for evaluating a compound's potential to cause cancer nih.gov.

Despite the findings regarding the formation of a mutagenic derivative with nitrite, specific studies investigating the tumor-initiating or tumor-promoting activities of this compound itself are not documented in the available scientific literature.

Experimental Immunomodulatory Effects

Immunomodulatory agents are substances that can stimulate or suppress the immune system mdpi.com. The potential for a drug to interact with the immune system is an important aspect of its preclinical characterization. This can be assessed through a variety of in vitro assays using immune cells (like peripheral blood mononuclear cells) and in vivo models nih.govfrontiersin.orgnih.govnih.govbiorxiv.org. These studies typically measure effects on immune cell proliferation, cytokine production, and the function of different immune cell types nih.govmdpi.com.

A thorough search of scientific databases and literature reveals a lack of available data on the experimental immunomodulatory effects of this compound.

Clinical Research and Therapeutic Efficacy of Bamethan Sulfate

Efficacy Studies in Peripheral Artery Disease

Bamethan (B1667733) sulfate (B86663) is generally prescribed for conditions involving circulatory issues, including peripheral artery disease (PAD). patsnap.com Clinical studies from the 1960s indicated its efficacy in peripheral vascular disease, suggesting it enhances collateral circulation in occlusive arterial conditions. vulcanchem.com Improvement in blood circulation facilitated by bamethan sulfate may help alleviate symptoms associated with PAD, such as pain and cramping in the legs, and potentially aid in the healing of ulcers or sores resulting from poor circulation. patsnap.com

Clinical Investigations in Arteriosclerosis and Other Vascular Disorders

This compound is also used in certain cases of arteriosclerosis and other vascular disorders that lead to poor blood circulation. patsnap.com It has been used in the management of various peripheral vascular and circulatory disturbances, including vasospastic conditions and arteriosclerotic peripheral vascular disease. ncats.io Its vasodilating action contributes to its use in these conditions. ncats.io

Unconventional Therapeutic Applications and Emerging Research Hypotheses (e.g., metabolic disorders, infectious diseases, cardiac arrest)

Research institutions have been investigating this compound for potential applications beyond its typical uses. patsnap.com Studies have explored its effects on various cardiovascular conditions, and ongoing research is delving into its efficacy in treating conditions related to compromised blood flow. patsnap.com While the provided search results primarily focus on vascular applications, the mention of ongoing research into broader applications suggests potential exploration in other areas, although specific detailed findings on metabolic disorders, infectious diseases, or cardiac arrest involving this compound were not extensively detailed in the provided snippets. Research into multi-drug cocktail therapies for conditions like cardiac arrest is an area of investigation, targeting multiple pathways of injury nih.gov, and while this compound is a cardiovascular agent drugbank.com, its specific role in such unconventional applications requires further detailed research findings.

Adverse Event Mechanisms and Safety Research for Bamethan Sulfate

Research into the Pathophysiology of Hypotension and Cardiovascular Adverse Effects

Bamethan (B1667733) sulfate's primary mechanism of action involves vasodilation, the relaxation and widening of blood vessels, particularly arteries. patsnap.com This effect is primarily achieved through the stimulation of beta-adrenergic receptors and, to a lesser extent, the blockade of alpha-adrenergic receptors. patsnap.com By inhibiting vasoconstrictive signals and promoting relaxation, bamethan sulfate (B86663) decreases vascular resistance, which can lead to a reduction in blood pressure. patsnap.com

Significant drops in blood pressure, resulting in hypotension, are a potential adverse effect associated with bamethan sulfate. patsnap.com Symptoms of hypotension can include dizziness, fainting, and alterations in heart rate (either unusually slow or fast). patsnap.com Research into the pathophysiology of this compound-induced hypotension centers on its direct vasodilatory effects. The extent of blood pressure reduction can be influenced by the individual's physiological response and the presence of other factors affecting vascular tone. patsnap.compatsnap.com

While the core mechanism leading to hypotension is understood to be vasodilation via adrenergic receptor modulation, specific detailed research findings solely focused on the pathophysiology of this compound-induced hypotension, beyond its direct pharmacological action, are not extensively detailed in the provided search results. However, the general understanding of hypotension pathophysiology involves impaired organ perfusion due to reduced systemic blood pressure, triggering compensatory responses like changes in heart rate and vasoconstriction, which may fail if the pressure drop is significant. nih.gov

Immunological Reactions and Allergy Research

This compound has the potential to cause allergic reactions in sensitive individuals. patsnap.comontosight.ai While specific data on the prevalence of this compound allergy is limited, the possibility of such reactions is recognized. ontosight.ai

Characterization of Hypersensitivity Manifestations

Hypersensitivity manifestations associated with this compound can vary in severity. ontosight.ai Reported symptoms of an allergic reaction include skin reactions such as rash, itching, and swelling of the face or limbs. patsnap.com More severe manifestations can involve respiratory issues, including difficulty breathing and, in severe cases, asthma-like symptoms. patsnap.comontosight.ai Gastrointestinal disturbances are also possible, though less common, in systemic reactions. ontosight.ai

These manifestations align with general descriptions of drug hypersensitivity reactions, which can range from mild cutaneous responses to severe, multi-organ involvement. jiaci.orgijdvl.com

Underlying Immunological Mechanisms of this compound Allergy

Research into the underlying immunological mechanisms specifically of this compound allergy is not extensively detailed in the provided search results. However, drug hypersensitivity reactions can occur through various immunological mechanisms, including IgE-mediated (Type 1) reactions and cell-mediated reactions. jiaci.orgnih.govnih.govmdpi.com

IgE-mediated reactions typically manifest rapidly upon exposure and can involve the production of IgE antibodies that trigger the release of mediators from mast cells and basophils, leading to symptoms like urticaria, angioedema, bronchospasm, and anaphylaxis. jiaci.orgnih.govmdpi.comresearchgate.net Cell-mediated reactions, often delayed, involve T cells and can result in various skin eruptions and potential internal organ involvement. jiaci.orgijdvl.comnih.gov

While the specific pathway for this compound allergy is not explicitly described, the reported manifestations like rash, itching, swelling, and respiratory issues are consistent with potential IgE-mediated or other immune-mediated responses. patsnap.comjiaci.orgontosight.ai Understanding the specific allergen components and the body's immune response is considered key to managing such allergies. ontosight.ai Further research and clinical studies are deemed essential for a deeper understanding of specific allergies like that to this compound. ontosight.ai It is important to note that an allergy to a substance containing a sulfate group, such as this compound, does not necessarily imply cross-reactivity with other sulfate-containing compounds or sulfonamides, as allergic reactions are typically specific to the structure of the drug or its metabolites. nih.govnps.org.auallergy.org.au

Pharmacological Interactions of Bamethan Sulfate

Synergistic and Antagonistic Effects with Other Vasodilators and Antihypertensive Agents

Bamethan (B1667733) sulfate's vasodilatory effects can be potentiated by concurrent use with other medications that also lower blood pressure or affect vascular tone patsnap.com. These can include other vasodilators, beta-blockers, calcium channel blockers, and antihypertensive agents patsnap.com. The combined use of such drugs may lead to an exaggerated decrease in blood pressure patsnap.com.

Conversely, medications possessing vasoconstrictive properties have the potential to oppose the effects of bamethan sulfate (B86663), potentially reducing its efficacy patsnap.com. Examples of such medications include certain decongestants and stimulants patsnap.com.

Research indicates that combination therapy with vasodilators can produce additive and synergistic benefits in conditions like pulmonary arterial hypertension, although this also raises the potential for drug interactions uspharmacist.com. For instance, the combination of phosphodiesterase type 5 (PDE5) inhibitors and nitrates can lead to profound hypotension and is contraindicated uspharmacist.com. Additive hypotension can also occur with alpha-blockers and PDE5 inhibitors uspharmacist.com. While Bamethan sulfate's primary mechanism involves adrenergic receptors, the general principle of additive or opposing effects with agents influencing vascular tone is relevant.

Specific reported interactions include Iloprost potentially increasing the hypotensive activities of Bamethan drugbank.com. Bamethan may also increase the vasodilatory activities of Isosorbide mononitrate drugbank.com. The therapeutic efficacy of Bamethan can be decreased when used in combination with Patent Blue drugbank.com.

A summary of potential interactions based on pharmacological class and reported effects is presented in the table below:

Concomitant Medication ClassPotential Effect on this compoundOutcomeReference
Other VasodilatorsPotentiation of effectsExaggerated drop in blood pressure patsnap.com
Antihypertensive Agents (Beta-blockers, Calcium Channel Blockers, etc.)Potentiation of effectsExaggerated drop in blood pressure patsnap.com
Medications with Vasoconstrictive Properties (Decongestants, Stimulants)Antagonistic effectReduced efficacy of this compound patsnap.com
IloprostMay increase hypotensive activitiesIncreased risk of low blood pressure drugbank.com
Isosorbide MononitrateBamethan may increase vasodilatory activitiesEnhanced vasodilatory effect drugbank.com
Patent BlueMay decrease therapeutic efficacyReduced effectiveness of this compound drugbank.com

Modulation of Vascular Tone by Co-administered Medications

The regulation of vascular tone is a complex process influenced by various factors, including signaling molecules, neurotransmitters, and hormones dentalcare.com. Drugs that modulate these pathways can impact vascular tone dentalcare.com. This compound itself modulates vascular tone through its interaction with adrenergic receptors patsnap.compatsnap.com.

Medications that influence endothelium-derived signaling molecules, such as nitric oxide, can also affect vascular tone dentalcare.comnih.gov. Nitric oxide is a potent vasodilator nih.gov. Drugs that enhance nitric oxide bioavailability or mimic its effects can contribute to vasodilation nih.gov. Conversely, factors that impair endothelium-derived vasodilators can lead to endothelial dysfunction and altered vascular tone nih.gov.

While specific detailed research findings on the modulation of vascular tone by co-administered medications with this compound beyond the general potentiation/opposition mentioned earlier were not extensively available in the provided search results, the principles of how different drug classes influence vascular tone highlight the potential for interaction. The combined effect of this compound and other vasoactive substances depends on their respective mechanisms of action and the net impact on the regulatory pathways controlling vascular smooth muscle tone dentalcare.com.

Research on Metabolic Enzyme Modulation and Plasma Level Alterations

Drugs that affect the metabolism of this compound in the liver, such as certain enzyme inducers or inhibitors, could potentially alter its plasma levels patsnap.com. This necessitates potential dosage adjustments to ensure safe and effective use patsnap.com.

The metabolism of drugs, particularly in the liver and intestines, plays a significant role in their bioavailability and plasma concentrations researchgate.net. Enzymes, particularly cytochrome P450 enzymes, are crucial in drug metabolism researchgate.net. Inhibition or induction of these enzymes by co-administered drugs can lead to altered drug clearance and consequently affect plasma levels researchgate.netgoogleapis.com.

Analytical Methodologies in Bamethan Sulfate Research

High-Performance Liquid Chromatography (HPLC) Applications for Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of Bamethan (B1667733) sulfate (B86663). HPLC allows for the separation and detection of Bamethan sulfate from other components in a sample matrix. One application of HPLC involves using this compound as an internal standard in the determination of other compounds, such as atenolol (B1665814), in human plasma. researchgate.netresearchgate.net In such methods, this compound and the analyte of interest are separated chromatographically and quantified. researchgate.netresearchgate.net For instance, a method for atenolol quantification in human plasma utilized this compound as an internal standard, achieving chromatographic separation and quantification using positive-ion parallel reaction monitoring mode. researchgate.net The calibration curve for atenolol with this compound as the internal standard showed linearity in a specific concentration range. researchgate.net Another study mentions the use of HPLC with a C18 column and a mobile phase of methanol (B129727) and water for the analysis of other sulfate compounds, indicating the general applicability of HPLC for sulfate-containing substances. oamjms.eu The retention times for this compound and the analyte can be distinct, allowing for their simultaneous determination and complete resolution. researchgate.net

An example of HPLC conditions where this compound was used as an internal standard for salbutamol (B1663637) determination in plasma involved a C8 column and a mobile phase containing acetonitrile, methanol, water, phosphoric acid, potassium dihydrogen phosphate, and octanesulfonic acid. scribd.com The retention time for salbutamol was approximately 7 minutes, while this compound had a retention time of 17.5 minutes. scribd.com The limit of quantitation for salbutamol in this method was 0.2 ng/mL. scribd.com

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) is a powerful analytical technique employed for the determination of this compound and other drugs in complex biological matrices such as plasma, serum, urine, and tissue homogenates. nih.govnrfhh.comresearchgate.netbiointerfaceresearch.comresearchgate.net LC-MS/MS offers high sensitivity, selectivity, and specificity, making it suitable for quantifying analytes at low concentrations in biological samples. nrfhh.comresearchgate.netbiointerfaceresearch.com The technique involves the separation of the analyte by liquid chromatography followed by detection and quantification using tandem mass spectrometry. nrfhh.comresearchgate.netbiointerfaceresearch.com This method is particularly valuable for bioanalytical studies, including pharmacokinetics and toxicokinetics. researchgate.netiajps.com LC-MS/MS can effectively identify and measure analytes in biological matrices, even at nanoscale levels. nrfhh.combiointerfaceresearch.com The high selectivity of MS/MS is fundamental for rapid quantification of analytes in various biological matrices. researchgate.net While the direct application of LC/MS/MS specifically for this compound in biological matrices is not extensively detailed in the provided snippets, the general principles and advantages of LC/MS/MS for drug analysis in biological samples are well-established. nrfhh.comresearchgate.netbiointerfaceresearch.comresearchgate.netveedalifesciences.com Sample preparation techniques, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), are often employed before LC/MS/MS analysis to isolate and concentrate the analyte from the biological matrix. researchgate.netiajps.com

Spectrophotometric and Colorimetric Methods in Analytical Studies

Spectrophotometric and colorimetric methods have also been utilized in analytical studies that may involve sulfate compounds, providing alternative approaches for quantification. Spectrophotometry measures the absorbance or transmission of light through a sample, while colorimetry involves the determination of a substance based on its color intensity. One spectrophotometric method described involves the determination of sulfate by treating a sample with barium chloranilate, which precipitates barium sulfate and releases a colored chloranilate ion. nemi.govnih.gov The absorbance of the chloranilic acid is then measured spectrophotometrically, with the absorbance being proportional to the sulfate concentration. nemi.govnih.gov This method has been applied to determine sulfate in various matrices, including tissue homogenates. nemi.govnih.gov Another example of spectrophotometric analysis is the determination of other drug compounds by measuring their absorbance at a specific wavelength, such as 280 nm or 284 nm. seejph.comresearchgate.net While these examples demonstrate the application of spectrophotometry and colorimetry for sulfate or other drug analyses, specific detailed applications for this compound using these methods are not explicitly provided in the search results. However, the general principles of these techniques could potentially be applied or adapted for this compound analysis, particularly if the compound or a derivative forms a colored species or has a characteristic UV-Vis absorbance spectrum.

Method Development and Validation for this compound and Metabolites

The development and validation of analytical methods for this compound and its potential metabolites in biological matrices are critical for accurate and reliable quantification in research studies. researchgate.netiajps.commdpi.com Bioanalytical method development focuses on the quantitative determination of drugs and their metabolites in biological materials to support pharmacokinetic and toxicokinetic studies. researchgate.netiajps.com The process involves identifying and optimizing techniques for sample preparation, separation, and detection. iajps.com Validation ensures that the developed method is reliable, accurate, precise, sensitive, selective, and robust for its intended purpose. researchgate.netiajps.comseejph.commdpi.com Key validation parameters typically include linearity, accuracy, precision, specificity, sensitivity (limit of detection and limit of quantification), reproducibility, and stability. researchgate.netiajps.comseejph.commdpi.com

For methods involving biological matrices, challenges can include interference from endogenous components and the need to effectively extract the analyte and metabolites from the matrix. scribd.comresearchgate.net The inclusion of major metabolites during method development and validation is valuable for simulating clinical samples and ensuring quantitative accuracy. biopharmaservices.com LC-MS/MS is a frequently used technique for the bioanalysis of drugs and metabolites due to its sensitivity and selectivity. biointerfaceresearch.comiajps.com Method validation guidelines, such as those from the European Medicines Agency (EMA), provide criteria that analytical methods should fulfill. mdpi.com Robustness testing, involving small deliberate variations in chromatographic conditions, is performed to confirm the reliability of the developed method. seejph.commdpi.com While specific details on the method development and validation solely for this compound and its metabolites are not extensively provided, the general principles and requirements for bioanalytical method validation are applicable. researchgate.netiajps.commdpi.com

Future Directions and Unexplored Research Avenues for Bamethan Sulfate

Advanced Mechanistic Studies at the Receptor Subtype Level

The current understanding of Bamethan (B1667733) sulfate's mechanism of action centers on its activity as a beta-adrenergic agonist and, to a lesser extent, an alpha-adrenergic antagonist, leading to the relaxation of smooth muscle in blood vessels and improved blood flow. patsnap.compatsnap.com However, the adrenergic receptor family comprises several subtypes (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3), each with distinct tissue distribution and signaling pathways. nih.gov

Future research could focus on conducting advanced mechanistic studies to precisely delineate Bamethan sulfate's affinity and activity at specific adrenergic receptor subtypes. This could involve in vitro studies using recombinant receptor systems and isolated tissue preparations to quantify binding affinities (Ki) and functional responses (EC50 or IC50) for each subtype. Such detailed pharmacological profiling could reveal a more nuanced understanding of how Bamethan sulfate (B86663) mediates vasodilation and potentially uncover off-target interactions that could be leveraged or avoided. Furthermore, investigating the downstream signaling cascades activated by this compound upon binding to specific receptor subtypes, including adenylyl cyclase activity, protein kinase activation, and calcium mobilization, could provide insights into the molecular events underlying its therapeutic effects. Understanding the receptor subtype-level interactions could pave the way for developing more selective adrenergic modulators based on the this compound structure.

Potential for Repurposing in Novel Therapeutic Areas

This compound's primary application has been in improving peripheral circulation in conditions like peripheral artery disease. patsnap.com However, the broader implications of its vasodilatory and adrenergic modulating properties suggest potential for repurposing in novel therapeutic areas where compromised blood flow or adrenergic dysregulation plays a significant role. Research institutions have shown interest in investigating this compound for applications beyond its traditional uses, including exploring its effects on various cardiovascular conditions and those related to compromised blood flow. patsnap.com

Potential areas for exploration could include conditions characterized by localized or systemic vasoconstriction, such as certain types of migraines, pulmonary hypertension, or even conditions impacting microcirculation in organs like the kidneys or brain. Investigating its effects in models of ischemia-reperfusion injury could also be a fruitful avenue. While not explicitly identified as a candidate drug in the study, this compound was included in a search for therapeutic agents for cardiac arrest using a drug discovery tool and large-scale medical information database, hinting at a potential interest in acute cardiovascular settings frontiersin.org. Rigorous preclinical studies and potentially small-scale clinical trials would be necessary to evaluate the efficacy and safety of this compound in these new indications.

Long-Term Outcomes Research and Real-World Evidence Generation

While this compound has been available for several decades and has a profile in medical literature, there is a need for more comprehensive data on its long-term outcomes and effectiveness in real-world clinical settings. patsnap.com Real-world evidence (RWE) studies, which utilize data from routine clinical practice such as electronic health records and claims databases, are increasingly recognized for their value in understanding how drugs perform in diverse patient populations with comorbidities and varying treatment patterns. appliedclinicaltrialsonline.comevidinno.com

Development of Novel Analogues and Derivatives with Enhanced Selectivity or Efficacy

Bamethan is an adrenaline derivative, and the concept of modifying existing structures to create novel compounds with improved properties is a fundamental aspect of drug discovery. ncats.ioncats.ioepo.org The development of novel analogues and derivatives of this compound presents an opportunity to potentially enhance its therapeutic profile.

Q & A

Basic: What analytical methods are recommended for assessing the purity of Bamethan Sulfate in pharmaceutical research?

To ensure purity, researchers should follow pharmacopeial standards, including:

  • Clarity and color tests : Dissolve 1.0 g in 20 mL water; compare against a standardized control solution (e.g., Matching Fluid O with diluted HCl) .
  • Chloride and heavy metal limits : Use 0.01 mol/L HCl for chloride (<0.002%) and Method 1 for heavy metals (<10 ppm) .
  • pH verification : A 10% solution should exhibit pH 4.0–5.5 .
  • Loss on drying : ≤0.5% after 4 hours at 105°C .
  • Residue on ignition : ≤0.1% .
  • Titrimetric assay : Use 0.1 mol/L perchloric acid in acetic acid for potentiometric titration .

Basic: What pharmacokinetic parameters should be considered when designing in vivo studies involving this compound?

Key parameters include:

  • Absorption : Rapid oral absorption, with peak serum concentrations (0.04–0.11 mg/L) within 0.5–1 hours post-dose .
  • Excretion : ~80% renal excretion within 24 hours, 30% as unchanged drug .
  • Half-life : ~2.5 hours in plasma .
  • Volume of distribution : 2.5–5 L/kg (mean 3.7) .
  • Clearance : 12–20 mL/min/kg (mean 16) .
    These metrics inform dosing regimens (e.g., 100 mg daily) and sampling intervals for pharmacokinetic modeling.

Advanced: How should researchers address discrepancies in reported plasma half-life values of this compound across pharmacokinetic studies?

Discrepancies may arise from:

  • Dosage variations : Differences in administered doses (e.g., 25 mg vs. 100 mg) affecting absorption kinetics .
  • Demographic factors : Variability in subject age, renal function, or metabolic rates .
  • Methodological differences : Assay techniques (e.g., HPLC vs. spectrophotometry) or sampling frequency .
    To resolve contradictions, conduct sensitivity analyses, standardize protocols across studies, and validate findings via independent replication .

Advanced: What strategies can enhance the reproducibility of sulfate ion confirmation tests in this compound samples?

  • Standardized controls : Use pharmacopeial reference solutions (e.g., 0.01 mol/L HCl for chloride tests) .
  • Cross-validation : Pair qualitative tests (e.g., sulfate response) with quantitative assays (e.g., titration) .
  • Environmental controls : Maintain consistent humidity and temperature during testing to prevent hygroscopic interference .
  • Blinded analysis : Implement independent verification to reduce observer bias .

Basic: How should researchers document the synthesis and characterization of this compound to ensure reproducibility?

Follow academic guidelines for experimental reporting:

  • Synthesis details : Include reagents, reaction conditions (temperature, pH), and purification steps .
  • Characterization data : Report melting point (175–177°C), spectral data (e.g., NMR, IR), and purity thresholds .
  • Supporting information : Provide raw data (e.g., titration curves, chromatograms) in supplementary materials .

Advanced: What methodological considerations are critical when assessing the thermal stability of this compound under varying humidity conditions?

  • Controlled environments : Use desiccators or climate chambers to isolate temperature/humidity effects .
  • Time-series sampling : Measure degradation at multiple intervals (e.g., 0, 2, 4 hours) .
  • Analytical endpoints : Monitor loss on drying, residue on ignition, and HPLC purity profiles .
  • Statistical modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .

Advanced: What systematic approaches are recommended for synthesizing contradictory findings in this compound’s pharmacological efficacy studies?

  • Meta-analysis : Pool data from independent studies to identify trends or outliers .
  • Sensitivity analysis : Test robustness of conclusions by excluding low-quality datasets .
  • Expert review : Engage interdisciplinary panels to assess methodological rigor and contextualize results .
  • Gap mapping : Use tools like PubReMiner to identify understudied variables (e.g., dose-response relationships) .

Basic: What are the key physicochemical properties of this compound relevant to formulation studies?

  • Molecular formula : C24H40N2O8S .
  • Solubility : Highly soluble in water; pH-dependent stability in acidic/basic media .
  • Thermal properties : Melting point 175–177°C; flash point 141.2°C .
    These properties guide excipient selection and storage conditions for dosage forms.

Advanced: How can researchers optimize chromatographic methods for detecting this compound degradation products?

  • Column selection : Use reverse-phase C18 columns for polar metabolites .
  • Mobile phase : Adjust acetonitrile/water ratios to improve peak resolution .
  • Detection limits : Validate methods via spiked recovery tests (e.g., 80–120% recovery range) .
  • Forced degradation : Expose samples to heat, light, or oxidative stress to identify degradation pathways .

Basic: What ethical and methodological standards apply to human trials involving this compound?

  • Participant selection : Define inclusion/exclusion criteria (e.g., renal function) and obtain informed consent .
  • Dose justification : Base regimens on pharmacokinetic data (e.g., 100 mg daily) to minimize toxicity .
  • Data transparency : Report adverse events and protocol deviations in alignment with CONSORT guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bamethan Sulfate
Reactant of Route 2
Bamethan Sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.